Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound with the molecular formula C15H18FNO2. This compound is characterized by the presence of a benzyl group, a fluorine atom, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group provides hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-4-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate
- Ethyl 1-benzyl-5-chloro-1,2,3,6-tetrahydropyridine-3-carboxylate
- Ethyl 1-benzyl-5-bromo-1,2,3,6-tetrahydropyridine-3-carboxylate
Uniqueness
Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in biological systems compared to their chloro or bromo counterparts.
Properties
IUPAC Name |
ethyl 1-benzyl-5-fluoro-3,6-dihydro-2H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-2-19-15(18)13-8-14(16)11-17(10-13)9-12-6-4-3-5-7-12/h3-8,13H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXMBAILJGXLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(=C1)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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